Cyclobutylmethyl 4-methylbenzenesulfonate
Overview
Description
Cyclobutylmethyl 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 13295-53-9 . It has a molecular weight of 240.32 and its IUPAC name is cyclobutylmethyl 4-methylbenzenesulfonate .
Molecular Structure Analysis
The molecular structure of Cyclobutylmethyl 4-methylbenzenesulfonate is represented by the linear formula C12H16O3S . The InChI Code for this compound is 1S/C12H16O3S/c1-10-5-7-12 (8-6-10)16 (13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 .Scientific Research Applications
Synthesis Applications
- Alkylidenecyclopropanes Synthesis : Cyclobutylmethyl 4-methylbenzenesulfonate derivatives are used in the economical and scalable synthesis of alkylidenecyclopropanes. These compounds are crucial for accessing a variety of alicyclic systems through metal-catalyzed higher-order carbocyclization and cycloisomerization reactions (Ojo et al., 2014).
Chemical Analysis and Studies 2. Molecular Orbital Study : The 4-methylbenzenesulfonate anion, a derivative of cyclobutylmethyl 4-methylbenzenesulfonate, has been extensively studied using ab initio quantum chemical methods. These studies include the recording and analysis of IR and Raman spectra, providing valuable insights into the internal vibrational modes of the anion (Ristova et al., 1999).
Catalytic and Reaction Studies 3. Coupling Reactions of Arylalkynes and Aldehydes : Cyclobutylmethyl 4-methylbenzenesulfonate derivatives, such as 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate, have been used as effective media for acid-catalyzed coupling reactions. These reactions produce (E)-enones, demonstrating the compound's utility in organic synthesis (Xu et al., 2004).
- Amination Reactions : A diphosphinidenecyclobutene ligand derivative was used in copper-catalyzed amination reactions, showing the potential of cyclobutylmethyl 4-methylbenzenesulfonate derivatives in facilitating these chemical transformations (Gajare et al., 2004).
Materials Science Applications 5. UV Curing Ink Research : Derivatives of cyclobutylmethyl 4-methylbenzenesulfonate have been studied for their application in UV curing inks. This research includes the synthesis of various acid amplifiers and their characterization, demonstrating the compound's utility in materials science (Lee et al., 2006).
Corrosion Inhibition 6. Aluminium Corrosion Inhibition : Quaternary ammonium ionic liquids derived from cyclobutylmethyl 4-methylbenzenesulfonate were evaluated as corrosion inhibitors for aluminum. These studies involved gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy approaches (Nesane et al., 2020).
properties
IUPAC Name |
cyclobutylmethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-5-7-12(8-6-10)16(13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIHFEJHABJCID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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